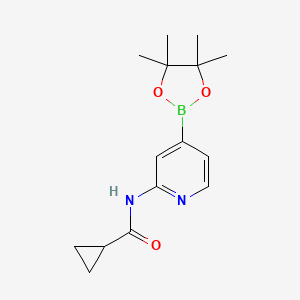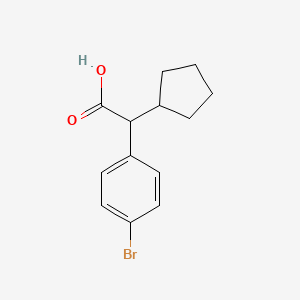![molecular formula C30H38Br2N2O2S3 B1376410 4,7-Bis(5-bromothiophène-2-yl)-5,6-bis(octyloxy)benzo[c][1,2,5]thiadiazole CAS No. 1192352-10-5](/img/structure/B1376410.png)
4,7-Bis(5-bromothiophène-2-yl)-5,6-bis(octyloxy)benzo[c][1,2,5]thiadiazole
Vue d'ensemble
Description
4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(octyloxy)benzo[c][1,2,5]thiadiazole is a red monomer used for the synthesis of polymer semiconductors, specifically PCDTBT, in the application of photovoltaic solar cell devices .
Synthesis Analysis
The synthesis of 4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(octyloxy)benzo[c][1,2,5]thiadiazole can be achieved by reacting 4,7-Dibromo-2,1,3-benzothiadiazole with N-Bromosuccinimide (NBS) in dichlorobenzene. Further reaction of the red monomer with 9-(heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9Hcarbazole results in PCDTBT .Chemical Reactions Analysis
The chemical reactions involving 4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(octyloxy)benzo[c][1,2,5]thiadiazole are primarily its synthesis reactions as described above .Applications De Recherche Scientifique
Cellules solaires polymères ternaires
Ce composé a été utilisé comme second matériau accepteur pour fabriquer des cellules solaires polymères ternaires (PSCs) efficaces. L'incorporation de ce composé dans une couche active binaire basée sur un polymère à large bande interdite de J71 et un accepteur à faible bande interdite d'ITIC, conduit à des PSCs ternaires avec le meilleur rendement de conversion de puissance (PCE) de 12,35%, ce qui est supérieur au dispositif binaire de contrôle basé sur J71:ITIC avec le meilleur PCE de 10,79% .
Dispositifs de cellules solaires photovoltaïques
4,7-Bis(5-bromothiophène-2-yl)-5,6-bis(octyloxy)benzo[c][1,2,5]thiadiazole est un monomère rouge utilisé pour la synthèse de semi-conducteurs polymères, c'est-à-dire PCDTBT dans l'application de dispositifs de cellules solaires photovoltaïques .
Polymères conjugués donneur-accepteur
Dans une étude, de nouveaux polymères conjugués donneur-accepteur (D-A) basés sur le this compound ont été synthétisés avec succès par polymérisation directe (hétéro)arylation .
Mécanisme D'action
Target of Action
The primary target of 4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(octyloxy)benzo[c][1,2,5]thiadiazole is the synthesis of polymer semiconductors . This compound is used as a monomer in the creation of these semiconductors, specifically in the application of photovoltaic solar cell devices .
Mode of Action
4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(octyloxy)benzo[c][1,2,5]thiadiazole interacts with its targets through a series of chemical reactions. It is targeted by reacting 4,7-Dibromo-2,1,3-benzothiadiazole with N-Bromosuccinimide (NBS) in dichlorobenzene . This reaction results in the formation of a red monomer, which is then further reacted with 9-(heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9Hcarbazole to afford PCDTBT .
Biochemical Pathways
The biochemical pathway affected by 4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(octyloxy)benzo[c][1,2,5]thiadiazole is the synthesis of polymer semiconductors . The compound plays a crucial role in the formation of these semiconductors, which are used in the development of photovoltaic solar cell devices .
Pharmacokinetics
Its physical properties, such as its high purity and melting point , can impact its bioavailability in the context of semiconductor synthesis.
Result of Action
The result of the action of 4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(octyloxy)benzo[c][1,2,5]thiadiazole is the successful synthesis of polymer semiconductors . These semiconductors, when used in photovoltaic solar cell devices, have shown device performance of 6.7% PCE .
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(octyloxy)benzo[c][1,2,5]thiadiazole in lab experiments is its ability to act as an electron acceptor. This makes it an ideal choice for use in organic solar cells, organic light-emitting diodes, and organic field-effect transistors. In addition, 4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(octyloxy)benzo[c][1,2,5]thiadiazole can be used as a building block in the synthesis of other compounds, such as polymers and dyes.
However, there are some limitations to using 4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(octyloxy)benzo[c][1,2,5]thiadiazole in lab experiments. 4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(octyloxy)benzo[c][1,2,5]thiadiazole is a relatively unstable compound and can degrade over time. In addition, 4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(octyloxy)benzo[c][1,2,5]thiadiazole is sensitive to light and can be easily destroyed by UV radiation.
Orientations Futures
The potential future applications of 4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(octyloxy)benzo[c][1,2,5]thiadiazole are numerous. 4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(octyloxy)benzo[c][1,2,5]thiadiazole could be used to develop more efficient organic solar cells, organic light-emitting diodes, and organic field-effect transistors. In addition, 4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(octyloxy)benzo[c][1,2,5]thiadiazole could be used as a building block in the synthesis of other compounds, such as polymers and dyes. Furthermore, 4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(octyloxy)benzo[c][1,2,5]thiadiazole could be used in the development of sensors and electrochemical devices. Finally, further research could be conducted to explore the biochemical and physiological effects of 4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(octyloxy)benzo[c][1,2,5]thiadiazole.
Safety and Hazards
Propriétés
IUPAC Name |
4,7-bis(5-bromothiophen-2-yl)-5,6-dioctoxy-2,1,3-benzothiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38Br2N2O2S3/c1-3-5-7-9-11-13-19-35-29-25(21-15-17-23(31)37-21)27-28(34-39-33-27)26(22-16-18-24(32)38-22)30(29)36-20-14-12-10-8-6-4-2/h15-18H,3-14,19-20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBPEQCRDXBBCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=C(C2=NSN=C2C(=C1OCCCCCCCC)C3=CC=C(S3)Br)C4=CC=C(S4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38Br2N2O2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20737200 | |
| Record name | 4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(octyloxy)-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20737200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
714.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1192352-10-5 | |
| Record name | 4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(octyloxy)-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20737200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(benzenesulfonyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B1376328.png)

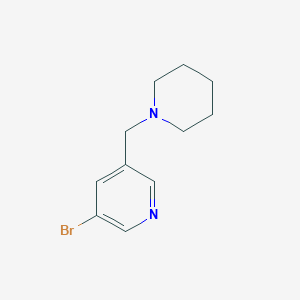
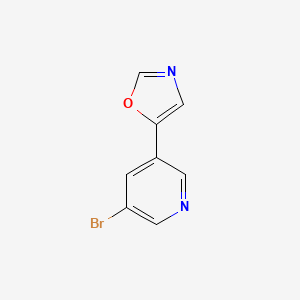

![[1-(2-Oxo-2-phenyl-ethylcarbamoyl)-ethyl]-carbamic acid benzyl ester](/img/structure/B1376335.png)
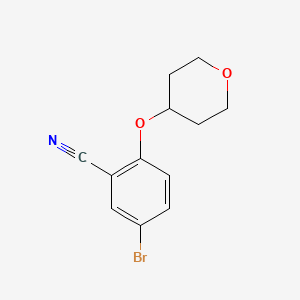
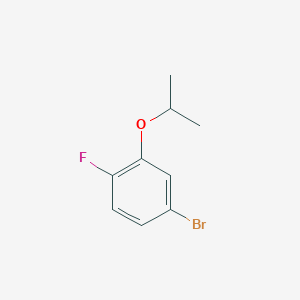

![5-Bromo-1-(phenylsulfonyl)-2-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1376343.png)
